1-Azido-5-iodopentane

Description

Contextualization within Halogenated and Azide-Containing Organic Compounds

Organic compounds containing halogens (fluoro, chloro, bromo, iodo) and azide (B81097) groups are fundamental building blocks in synthetic chemistry. bldpharm.com Halogenated hydrocarbons are widely used as substrates in nucleophilic substitution and cross-coupling reactions. The iodine atom in 1-azido-5-iodopentane, being the largest and most polarizable of the common halogens, makes the carbon to which it is attached particularly susceptible to nucleophilic attack, rendering it a highly reactive electrophile. This reactivity is a key feature of its utility. vulcanchem.com

On the other hand, the azide group is a versatile functional group with a rich reaction chemistry. researchgate.net It can participate in a variety of transformations, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," to form stable triazole rings. organic-chemistry.orgsigmaaldrich.com Azides can also be reduced to primary amines, serve as a protecting group for amines, or undergo rearrangements like the Curtius or Staudinger reactions. sigmaaldrich.commdpi.com The presence of both a reactive halogen and an azide group in one molecule provides chemists with a powerful tool for sequential and orthogonal chemical modifications.

Significance as a Bifunctional Building Block in Advanced Organic Synthesis

The true power of this compound lies in its bifunctional nature, which allows for the stepwise or simultaneous introduction of different molecular fragments. enamine.net The differential reactivity of the iodo and azido (B1232118) groups enables chemists to perform selective transformations at either end of the pentane (B18724) chain. For instance, the iodo group can be displaced by a nucleophile without affecting the azide group, and subsequently, the azide can be reacted with an alkyne via click chemistry. This "one-two punch" capability is invaluable for the construction of complex molecular architectures, such as those found in pharmaceuticals, polymers, and materials science.

This bifunctionality allows this compound to act as a flexible linker, connecting two different molecular entities. This is particularly useful in the development of bioconjugates, where a biomolecule might be attached at one end and a reporter molecule or a drug at the other. nih.gov

Research Landscape and Emerging Trends for this compound

Current research involving this compound and similar bifunctional molecules is vibrant and expanding. A significant area of focus is its application in "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The ruthenium-catalyzed version (RuAAC) provides access to the 1,5-disubstituted regioisomer. organic-chemistry.org These reactions are central to drug discovery, materials science, and the development of novel polymers.

An emerging trend is the use of this compound in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net The ability to introduce an azidoalkyl chain allows for subsequent intramolecular cyclization reactions, leading to the formation of various nitrogen-containing ring systems, which are common motifs in biologically active molecules. rsc.org Furthermore, its role as a linker in creating multi-target drugs is an active area of investigation, for instance, in the development of therapies for neurodegenerative diseases. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H10IN3 nih.govachemblock.com |

| Molecular Weight | 239.06 g/mol achemblock.com |

| IUPAC Name | This compound nih.govachemblock.com |

| CAS Number | 142523-71-5 achemblock.com |

| SMILES | C(CCN=[N+]=[N-])CCI vulcanchem.com |

Note: The data in this table is compiled from publicly available chemical databases.

Interactive Data Table: Comparison of Related Azido-Halopentanes

| Compound | Halogen | Reactivity of C-X Bond | Primary Applications |

| This compound | Iodine | High | Radiolabeling, Nucleophilic Substitution |

| 1-Azido-5-bromopentane (B8233741) | Bromine | Moderate | General Synthesis, Click Chemistry Linker |

| 1-Azido-5-chloropentane | Chlorine | Low | Polymer Chemistry |

This table provides a general comparison of the reactivity and common applications of analogous compounds. Specific reaction conditions can significantly influence outcomes. vulcanchem.com

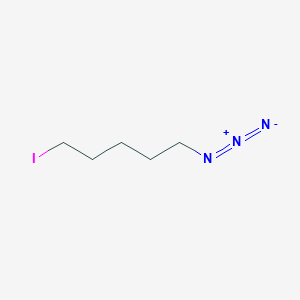

Structure

2D Structure

3D Structure

Properties

CAS No. |

142523-71-5 |

|---|---|

Molecular Formula |

C5H10IN3 |

Molecular Weight |

239.06 g/mol |

IUPAC Name |

1-azido-5-iodopentane |

InChI |

InChI=1S/C5H10IN3/c6-4-2-1-3-5-8-9-7/h1-5H2 |

InChI Key |

DBDTTWIVANTBPM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN=[N+]=[N-])CCI |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azido 5 Iodopentane and Its Derivatives

Nucleophilic Substitution Approaches to the Azide (B81097) Moiety

The introduction of the azide functional group is commonly achieved through nucleophilic substitution reactions, where an azide salt displaces a suitable leaving group.

Halide Displacement with Azide Sources

The most direct and widely employed method for synthesizing alkyl azides is the SN2 reaction between an alkyl halide and an azide salt, such as sodium azide (NaN₃) or potassium azide (KN₃). masterorganicchemistry.com This reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the substitution reaction. masterorganicchemistry.comtandfonline.com For instance, 1-azido-5-iodopentane can be synthesized from 1,5-diiodopentane (B146698) by reacting it with sodium azide. google.comnih.gov The higher reactivity of the iodo- leaving group compared to other halogens makes it a favorable substrate for this transformation. wikipedia.org The use of phase-transfer catalysts or eco-friendly media like polyethylene (B3416737) glycol (PEG) 400 has also been reported to enhance the efficiency of this nucleophilic substitution. tandfonline.com

The reaction of 1,5-dibromopentane (B145557) with sodium azide in DMF at elevated temperatures represents a common strategy to produce 1-azido-5-bromopentane (B8233741), a related compound. vulcanchem.com This highlights the general applicability of displacing a halide with an azide nucleophile. The choice of solvent can be critical; for example, using carbitol (2-(2-ethoxyethoxy)ethanol) has been shown to be an effective medium for the reaction of 1-iodopentane (B145852) with sodium azide to yield 1-azidopentane. prepchem.com

| Starting Material | Azide Source | Solvent | Product | Reference |

|---|---|---|---|---|

| Alkyl Halide | NaN₃ or KN₃ | Acetonitrile or DMSO | Alkyl Azide | masterorganicchemistry.com |

| 1,5-Diiodopentane | NaN₃ | Not Specified | This compound | google.comnih.gov |

| 1,5-Dibromopentane | NaN₃ | DMF | 1-Azido-5-bromopentane | vulcanchem.com |

| 1-Iodopentane | NaN₃ | Carbitol/Water | 1-Azidopentane | prepchem.com |

| Benzyl Bromide | NaN₃ | PEG 400 | Benzyl Azide | tandfonline.com |

One-Pot Methodologies for Azide Introduction

One-pot procedures offer a streamlined approach to synthesize alkyl azides directly from alcohols, avoiding the isolation of intermediate alkyl halides. organic-chemistry.orgias.ac.inresearchgate.net A common method involves the use of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and sodium azide in a solvent like DMSO. ias.ac.in In this process, the alcohol is first converted in situ to an alkyl iodide, which then readily undergoes nucleophilic substitution with the azide ion. ias.ac.inresearchgate.net Imidazole is often added to facilitate the reaction. ias.ac.in

Another one-pot approach utilizes bis(2,4-dichlorophenyl) phosphate (B84403) in the presence of 4-(dimethylamino)pyridine (DMAP) to activate the alcohol for subsequent displacement by azide. organic-chemistry.orgorganic-chemistry.orgcmu.edu This method is advantageous as it avoids the use of potentially hazardous hydrazoic acid. cmu.edu These one-pot syntheses are often characterized by mild reaction conditions, good to excellent yields, and a broad substrate scope. ias.ac.inresearchgate.net

| Alcohol | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| Primary/Secondary Alcohol | PPh₃, I₂, NaN₃, Imidazole | DMSO | Alkyl Azide | ias.ac.in |

| Alkanol | Bis(2,4-dichlorophenyl) phosphate, DMAP, NaN₃ | DMF | Alkyl Azide | organic-chemistry.orgorganic-chemistry.orgcmu.edu |

| Stearyl Alcohol | PPh₃, I₂, NaN₃ | DMSO | Stearyl Azide | ias.ac.in |

Strategies for Incorporating the Iodo-Functional Group

The iodo- group in this compound is a key feature, enabling further functionalization. Its incorporation can be achieved through direct halogenation or by using pre-iodinated starting materials.

Halogenation Techniques for Alkane Chains

Direct iodination of alkanes is generally less common due to the lower reactivity of iodine compared to other halogens. libretexts.org However, specific reagents and conditions can be employed. For instance, N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid can be used for the iodination of certain activated aromatic compounds, a principle that can be adapted for aliphatic systems under specific conditions. organic-chemistry.org A more general approach for preparing iodoalkanes involves the reaction of an alcohol with an iodine source. For example, 2-iodopentane (B127505) can be synthesized by reacting 2-pentanol (B3026449) with iodine in the presence of a catalyst like phosphorus. ontosight.ai Similarly, 5-iodo-1-pentanol (B3278114) can be prepared by reacting 1-pentanol (B3423595) with hydroiodic acid.

Chemo- and Regioselective Synthesis of Analogues

The synthesis of analogues of this compound often requires careful control of chemo- and regioselectivity, particularly when dealing with substrates containing multiple reactive sites. For instance, in the synthesis of azido (B1232118) alcohols from diols, it is possible to selectively convert a primary alcohol to an azide in the presence of a secondary or tertiary alcohol. ias.ac.in One-pot procedures using triphenylphosphine, iodine, and sodium azide in DMSO have demonstrated this chemoselectivity. ias.ac.in

Regioselectivity is crucial when introducing azide and iodo groups across a double bond. The combination of sodium periodate, potassium iodide, and sodium azide has been shown to be an effective system for the anti-Markovnikov azidoiodination of alkenes, yielding β-iodoazides with high regioselectivity. organic-chemistry.orgrsc.org Furthermore, the development of catalytic systems for the conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds has enabled chemoselective functional group installation on the less reactive hydroxy group. nih.gov These selective methodologies are essential for creating a diverse range of functionalized azido-iodoalkane analogues for various applications.

Synthesis of Azido-Iodo Alkane Isomers

The preparation of azido-iodo alkanes can be achieved through several synthetic routes, primarily involving nucleophilic substitution reactions or addition reactions to alkenes. The specific isomer obtained is highly dependent on the choice of starting material and reaction conditions.

A common strategy for synthesizing α,ω-azido-iodo alkanes, such as this compound, involves sequential nucleophilic substitution on a dihaloalkane. For instance, starting with a precursor like 1,5-diiodopentane, a controlled reaction with one equivalent of sodium azide (NaN₃) can displace one iodide to form the desired product. Alternatively, a more controlled approach may utilize a starting material with two different leaving groups, such as 1-bromo-5-chloropentane. The more reactive bromide can be selectively displaced by an azide ion, followed by a Finkelstein reaction (using sodium iodide) to convert the chloride into the iodide.

The synthesis of vicinal (1,2-) azido-iodo alkane isomers is commonly accomplished through the azidoiodination of alkenes. researchgate.net This reaction involves the addition of iodine azide (IN₃) across the double bond. Iodine azide is typically generated in situ from sodium azide and an iodine source, such as iodine monochloride (ICl) or elemental iodine (I₂). researchgate.netacs.org The reaction proceeds via a cyclic iodonium (B1229267) ion intermediate, which is then opened by the azide nucleophile. researchgate.net This method is highly stereospecific, a feature that is discussed in the following section.

Different reagent systems have been developed to control the regioselectivity of the addition. For example, the combination of sodium periodate, potassium iodide, and sodium azide is an efficient and inexpensive system for the anti-Markovnikov azidoiodination of alkenes, yielding β-iodoazides in high yields. researchgate.netorganic-chemistry.org Electrochemical methods have also been developed for the synthesis of vicinal iodoazides by electrolyzing alkenes in the presence of sodium azide and sodium iodide, which exclusively produces Markovnikov addition products. researchgate.net

| Method | Reagents | Starting Material | Product Type | Regioselectivity | Citation |

| In situ IN₃ Addition | NaN₃, ICl | Alkene | Vicinal (1,2-) Azido-Iodo Alkane | Stereospecific | researchgate.netacs.org |

| Periodate System | NaIO₄, KI, NaN₃ | Alkene | Vicinal (1,2-) Azido-Iodo Alkane | Anti-Markovnikov | researchgate.netorganic-chemistry.org |

| Electrochemical | NaN₃, NaI (Constant Current) | Alkene | Vicinal (1,2-) Azido-Iodo Alkane | Markovnikov | researchgate.net |

| Sequential Substitution | NaN₃, NaI | Dihaloalkane (e.g., 1-bromo-5-chloropentane) | α,ω-Azido-Iodo Alkane | Dependent on substrate |

Stereoselective Synthesis of Azido-Iodo Pentane (B18724) Derivatives

The stereoselective synthesis of azido-iodo pentane derivatives is crucial for creating chiral building blocks for more complex molecules. The most prominent method for achieving high stereoselectivity is the addition of iodine azide to alkenes, which is a stereospecific anti-addition process. acs.org

The reaction mechanism involves the formation of a bridged iodonium ion on one face of the alkene double bond. The subsequent nucleophilic attack by the azide ion occurs from the opposite face (Sₙ2-type ring-opening), resulting in the two new functional groups being in an anti configuration relative to each other. researchgate.net Therefore, the stereochemistry of the starting alkene directly dictates the stereochemistry of the product. For example, the addition of IN₃ to a cis-alkene will yield a different diastereomer than the addition to the corresponding trans-alkene. datapdf.com This stereospecificity is a powerful tool for controlling the relative configuration of adjacent stereocenters.

The reduction of the resulting β-iodo azides can lead to a stereospecific synthesis of aziridines, further underscoring the importance of controlling the stereochemistry during the initial azidoiodination step. nih.gov Research has demonstrated that iodine azide adds in a highly stereospecific manner to a variety of unsaturated systems, providing a reliable method for the introduction of azide functions with defined stereochemistry. researchgate.netacs.org

| Starting Alkene | Reaction | Product Stereochemistry | Key Feature | Citation |

| cis-2-Butene | Addition of IN₃ | threo-2-Azido-3-iodobutane | Stereospecific anti-addition | datapdf.com |

| trans-2-Butene | Addition of IN₃ | erythro-2-Azido-3-iodobutane | Stereospecific anti-addition | datapdf.com |

| Cyclopentene | Addition of IN₃ | trans-1-Azido-2-iodocyclopentane | Anti-addition across the ring | datapdf.com |

| Cyclohexene | Addition of IN₃ | trans-1-Azido-2-iodocyclohexane | Anti-addition across the ring | datapdf.com |

This stereocontrolled synthesis provides access to chiral β-iodo azides, which are valuable intermediates in organic synthesis. acs.org The defined spatial arrangement of the iodo and azido groups allows for subsequent stereospecific transformations, enabling the construction of complex target molecules.

Reactivity and Reaction Pathways of 1 Azido 5 Iodopentane

Azide (B81097) Reactivity: Click Chemistry and 1,3-Dipolar Cycloadditions

The azide moiety in 1-azido-5-iodopentane is a key functional group for forming nitrogen-containing heterocycles through 1,3-dipolar cycloadditions. These reactions are characterized by their high efficiency and selectivity, making them powerful tools in various fields, including medicinal chemistry and materials science.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govresearchgate.netglenresearch.com The reaction between this compound and a terminal alkyne, catalyzed by a copper(I) source, proceeds efficiently to yield the corresponding 1-(5-iodopentyl)-4-substituted-1H-1,2,3-triazole.

The mechanism of the CuAAC reaction involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. nih.govnih.gov This catalytic cycle results in the exclusive formation of the 1,4-regioisomer. nih.gov The versatility of this reaction allows for the introduction of a wide range of substituents at the 4-position of the triazole ring, depending on the alkyne used. Furthermore, the resulting 5-iodo-1,2,3-triazoles are valuable intermediates for further functionalization, such as through palladium-catalyzed cross-coupling reactions. nih.gov

| Catalyst System | Alkyne Partner | Product | Reaction Conditions | Yield | Reference |

| CuI/TTTA | Various terminal alkynes | 1-(5-iodopentyl)-4-substituted-1H-1,2,3-triazoles | THF, room temperature, 2h | High | nih.gov |

| CuSO₄·5H₂O/Sodium Ascorbate | Phenylacetylene | 1-(5-iodopentyl)-4-phenyl-1H-1,2,3-triazole | DMF | Good | beilstein-journals.org |

This table summarizes representative examples of CuAAC reactions involving an azidoalkane conceptually similar to this compound.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145) without the need for a metal catalyst. researchgate.netmagtech.com.cnnih.gov This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. website-files.combiochempeg.com The reaction of this compound with a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN), proceeds readily to form a stable triazole adduct. researchgate.netresearchgate.net

The driving force for this reaction is the relief of ring strain in the cyclooctyne upon cycloaddition. magtech.com.cn The reaction rate is influenced by the structure of both the azide and the cyclooctyne. researchgate.netresearchgate.net While primary azides like the one in this compound generally exhibit good reactivity, the choice of cyclooctyne can significantly impact the kinetics. researchgate.net SPAAC has become a vital tool for labeling and imaging biomolecules in living systems. nih.govnih.govbeilstein-journals.org

| Cyclooctyne Reagent | Product | Key Features | Reference |

| Dibenzocyclooctyne (DBCO) | Triazole adduct | Fast reaction rates, widely used in bioorthogonal chemistry. | researchgate.net |

| Bicyclo[6.1.0]non-4-yne (BCN) | Triazole adduct | Good reactivity, alternative to DBCO. | researchgate.net |

| Dibenzoazacyclooctyne (DIBAC) | Triazole adduct | Excellent reaction rates, among the fastest known cyclooctynes. | nih.gov |

| 4-Dibenzocyclooctynol (DIBO) | Triazole adduct | Reacts exceptionally fast with azides. | nih.gov |

This table highlights common cyclooctyne reagents and their general characteristics in SPAAC reactions.

Ruthenium-Catalyzed Azide-Alkyne Cycloadditions

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This regioselectivity is opposite to that of the copper-catalyzed reaction. researchgate.net When this compound reacts with a terminal alkyne in the presence of a suitable ruthenium catalyst, such as [Cp*RuCl] complexes, the corresponding 1-(5-iodopentyl)-5-substituted-1H-1,2,3-triazole is formed. organic-chemistry.orgnih.gov

A significant advantage of RuAAC is its ability to react with internal alkynes, leading to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgcncb.ac.cn The reaction mechanism is believed to involve the formation of a ruthenacycle intermediate. organic-chemistry.orgnih.gov The choice of ruthenium catalyst and reaction conditions can influence the efficiency and scope of the reaction. organic-chemistry.orgnih.gov

| Catalyst | Alkyne Type | Product Regiochemistry | Reference |

| CpRuCl(PPh₃)₂ | Terminal | 1,5-disubstituted | organic-chemistry.orgnih.gov |

| CpRuCl(COD) | Terminal & Internal | 1,5-disubstituted & 1,4,5-trisubstituted | organic-chemistry.orgnih.gov |

| CpRuCl(cod) | 1-Haloalkynes | 5-Halo-1,2,3-triazoles | nih.gov |

This table outlines the regiochemical outcomes of RuAAC with different alkynes and catalysts.

Azide-Phosphine Ligation (Staudinger Ligation)

The Staudinger ligation is a highly chemoselective reaction between an azide and a phosphine (B1218219), which forms an aza-ylide intermediate that can be trapped to form a stable amide bond. nih.govsigmaaldrich.com This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native functional groups. nih.govthermofisher.com The reaction of this compound with a triarylphosphine, typically one bearing an ortho-ester group, would proceed through the classic Staudinger reaction to initially form an iminophosphorane. sigmaaldrich.comwikipedia.org

In the context of the Staudinger ligation, the engineered phosphine allows for intramolecular trapping of the aza-ylide to yield an amide-linked product. sigmaaldrich.com This methodology has been instrumental in chemical biology for labeling and conjugating biomolecules. nih.govthermofisher.comrsc.org

| Reactant 1 | Reactant 2 | Intermediate | Final Product (after hydrolysis/trapping) | Key Feature | Reference |

| This compound | Triphenylphosphine (B44618) | Iminophosphorane | 5-Iodopentan-1-amine | Staudinger Reduction | wikipedia.org |

| This compound | Phosphine with ortho-ester | Aza-ylide | Amide-linked conjugate | Staudinger Ligation | sigmaaldrich.com |

This table illustrates the two main pathways of the Staudinger reaction involving an azide.

Iodide Reactivity: Nucleophilic Substitution and Cross-Coupling Reactions

The iodo group in this compound is an excellent leaving group, making this end of the molecule susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups through substitution reactions.

Carbon-Heteroatom Bond Formation via Iodide Displacement

The primary iodide in this compound readily undergoes nucleophilic substitution (S_N2) reactions with a variety of heteroatom nucleophiles. raena.aiacs.org This allows for the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and other carbon-heteroatom bonds, while preserving the azide functionality for subsequent reactions. For example, reaction with an alkoxide would yield an azido (B1232118) ether, while reaction with a thiol would produce an azido thioether. The analogous reaction of 1-iodopentane (B145852) with sodium azide to form pentyl azide demonstrates the facility of iodide displacement by a nitrogen nucleophile. raena.ai Similarly, the synthesis of 1-azido-5-bromopentane (B8233741) from 1,5-dibromopentane (B145557) and sodium azide proceeds via an S_N2 mechanism, highlighting the utility of halide displacement in preparing azidoalkanes. vulcanchem.com

| Nucleophile | Product Type | Example Reaction | Reference |

| Alkoxide (RO⁻) | Azido ether | 1-Azido-5-alkoxypentane | raena.ai |

| Thiolate (RS⁻) | Azido thioether | 1-Azido-5-(alkylthio)pentane | vulcanchem.com |

| Amine (R₂NH) | Azido amine | 5-Azido-N,N-dialkylpentan-1-amine | vulcanchem.com |

| Cyanide (CN⁻) | Azido nitrile | 6-Azidohexanenitrile | raena.ai |

This table provides examples of nucleophilic substitution reactions at the iodide position.

Transition Metal-Catalyzed Coupling Reactions Involving the Iodide

The iodide functional group in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. numberanalytics.comnobelprize.org The iodide in this compound makes it an excellent substrate for this reaction. For instance, it can be coupled with aryl or vinyl boronic acids to introduce various substituents at the 5-position of the pentyl chain. The general mechanism involves the oxidative addition of the alkyl iodide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rose-hulman.edu The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered substrates. nobelprize.orgresearchgate.net

Sonogashira Coupling:

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. beilstein-journals.orgresearchgate.netnih.gov this compound can undergo Sonogashira coupling to introduce an alkynyl moiety. This reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, including the azide. nih.gov The catalytic cycle involves the formation of a copper acetylide, which then reacts with the palladium-activated alkyl iodide. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. nih.govresearchgate.net

Heck Coupling:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and a base. wikipedia.org This reaction allows for the introduction of a vinyl group onto the pentyl chain of this compound. The mechanism proceeds via oxidative addition of the alkyl iodide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The regioselectivity of the Heck reaction can be influenced by the electronic properties of the alkene and the specific catalyst system employed. rug.nl While traditionally used for aryl and vinyl halides, the reactivity of alkyl iodides like this compound can be harnessed under appropriate conditions. nih.govchemrxiv.org

Other Coupling Reactions:

Beyond these well-established methods, the iodide in this compound can participate in other transition metal-catalyzed couplings, such as Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings, further expanding its synthetic utility. eie.grnih.gov Iron- and cobalt-catalyzed cross-coupling reactions are also emerging as more sustainable alternatives to palladium-based systems. beilstein-journals.orgacs.org

Table 1: Overview of Transition Metal-Catalyzed Coupling Reactions with this compound

| Coupling Reaction | Catalyst/Co-catalyst | Reagent | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Palladium complex | Organoboron compound | C-C |

| Sonogashira | Palladium & Copper complexes | Terminal alkyne | C-C (alkynyl) |

| Heck | Palladium complex | Alkene | C-C (vinyl) |

| Negishi | Palladium or Nickel complex | Organozinc reagent | C-C |

| Stille | Palladium complex | Organotin reagent | C-C |

Dual Reactivity and Orthogonal Transformations

The presence of two distinct reactive sites, the azide and the iodide, on the same molecule allows for selective and sequential modifications, a concept known as orthogonal chemistry. This dual reactivity makes this compound a valuable building block for creating bifunctional molecules.

The differential reactivity of the azide and iodide groups can be exploited to perform sequential reactions, where each functional group is addressed in a separate step. For instance, the iodide can first undergo a nucleophilic substitution or a transition metal-catalyzed coupling reaction, followed by a reaction at the azide group, such as a "click" reaction or reduction to an amine. nih.gov

One-pot strategies, where multiple transformations occur in the same reaction vessel without isolation of intermediates, offer increased efficiency and atom economy. nih.govrsc.org For this compound, a one-pot process could involve an initial reaction at the iodide, followed by the addition of reagents to transform the azide. For example, a sequential one-pot approach could involve an initial iodine-catalyzed reaction followed by subsequent transformations. rsc.org The success of such strategies relies on the careful selection of reagents and reaction conditions to ensure compatibility and prevent undesired side reactions. mdpi.comnih.gov

The selective modification of either the azide or the iodide group in the presence of the other is a key aspect of the utility of this compound.

Reactions at the Iodide: The iodide is a good leaving group and readily participates in nucleophilic substitution reactions with various nucleophiles. nih.gov It is also the more reactive site in many transition metal-catalyzed coupling reactions. vulcanchem.com This allows for the selective introduction of a wide array of functionalities at one end of the pentyl chain while leaving the azide group intact for subsequent transformations.

Reactions at the Azide: The azide group is relatively stable towards many reagents used to modify the iodide. Its primary reactivity involves [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. vulcanchem.com It can also be reduced to a primary amine using reagents like triphenylphosphine (Staudinger reduction) or catalytic hydrogenation. conicet.gov.ar

This orthogonal reactivity allows for a modular approach to the synthesis of complex molecules, where different fragments can be introduced at either end of the pentyl spacer. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanisms of the transition metal-catalyzed coupling reactions involving the iodide of this compound proceed through a series of well-defined organometallic intermediates.

Palladium-Catalyzed Reactions: In Suzuki, Sonogashira, and Heck couplings, a key intermediate is the Pd(II)-alkyl species formed after the oxidative addition of the C-I bond to a Pd(0) complex. numberanalytics.comrose-hulman.edu Subsequent steps involve transmetalation (in Suzuki and Sonogashira) or migratory insertion (in Heck), leading to a new Pd(II) intermediate which then undergoes reductive elimination or β-hydride elimination to give the final product and regenerate the Pd(0) catalyst. nobelprize.orgresearchgate.net In some cases, palladium nanoparticles have been implicated as the active catalytic species. eie.gr

Other Transition Metal-Catalyzed Reactions: In reactions catalyzed by other transition metals like iron, radical pathways involving single electron transfer (SET) processes may be operative. acs.org The formation of organometallic intermediates with different oxidation states of the metal, such as Fe(II)/Fe(III), has been proposed. acs.org

The azide group generally remains a spectator during these transformations, although its electronic influence might have subtle effects on the reaction rates.

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving this compound, kinetic analysis can help to understand the relative reactivity of the azide and iodide groups and to optimize conditions for selective transformations.

The rate of nucleophilic substitution at the iodide is dependent on the nature of the nucleophile, the solvent, and the temperature. The rate of transition metal-catalyzed coupling reactions is influenced by factors such as the catalyst loading, the nature of the ligand, the base, and the concentration of the reactants. nobelprize.org For instance, in Suzuki-Miyaura coupling, the use of bulky ligands can accelerate the rate of reductive elimination. nobelprize.org In some cases, an induction period may be observed, suggesting that the active catalyst is formed in situ. Water has been shown to have a favorable effect on the rate of some coupling reactions. researchgate.net

Advanced Applications in Chemical Research

Bioconjugation Strategies Utilizing 1-Azido-5-iodopentane

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, leverages highly specific and efficient chemical reactions. The azide (B81097) group of this compound is an ideal handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the iodo group serves as a potent electrophile for nucleophilic substitution. nih.govdiva-portal.org This dual reactivity is exploited in strategies for labeling and immobilizing biological molecules.

Site-specific labeling allows for the precise introduction of probes, tags, or other functional moieties into biomolecules without disrupting their native structure or function. nih.gov The strategy often involves a two-step process: introduction of a unique chemical handle (like an azide) into the biomolecule, followed by a bioorthogonal reaction with a probe. researchgate.netru.nl

This compound serves as a heterobifunctional linker in this context. The iodide can react with a nucleophilic site on one molecule, while the azide is reserved for a subsequent click reaction. A notable application is in the synthesis of complex bioorganic molecules, such as iminosugar derivatives. In one study, this compound was used to introduce a five-carbon azido-alkyl chain onto a deoxynojirimycin derivative via nucleophilic displacement of the iodide. nih.gov The resulting azido-iminosugar could then be further functionalized or linked to other molecules through its azide group, demonstrating the utility of this compound as a precursor for creating labeled biological probes. nih.gov The azide group is particularly valuable as it is largely absent in natural systems, providing a selective target for modification. diva-portal.org

The general principle is further exemplified by the use of azide-modified nucleosides, such as 5'-azido-5'-deoxyribonucleosides, which act as crucial intermediates for the synthesis of modified oligonucleotides via click chemistry or Staudinger ligation. mdpi.com These modified nucleic acids are instrumental in studying cellular processes and developing diagnostics.

Immobilizing enzymes, proteins, or other bioactive molecules onto solid supports is critical for applications in biocatalysis, biosensing, and diagnostics, often enhancing stability and enabling reusability. nih.gov The azide functionality is frequently used to anchor biomolecules to surfaces that have been pre-functionalized with alkynes, or vice versa.

Research has demonstrated the functionalization of magnetic nanoparticles (MNPs) with an azide-terminated polyethylene (B3416737) glycol (PEG) silane. researchgate.net These azido-functionalized nanoparticles were then used to immobilize alkyne-functionalized folic acid via the CuAAC reaction. researchgate.net This strategy highlights how an azide-alkane linker can be used to create a "clickable" surface for the stable attachment of biological entities. Under optimized conditions, a high density of folic acid was grafted onto the nanoparticle surface, with over 85% of the surface azide groups reacting. researchgate.net This near-quantitative transformation underscores the efficiency of click chemistry for immobilization. researchgate.net

| Parameter | Result | Reference |

| Azido (B1232118) PEG Silane Immobilized | ~0.196 mmol per gram of MNPs | researchgate.net |

| Folic Acid Immobilized | ~0.172 mmol per gram of MNPs | researchgate.net |

| Surface Reaction Efficiency | >85% | researchgate.net |

| Average Folic Acid Molecules per Nanoparticle | ~226 | researchgate.net |

This interactive table summarizes the quantitative results from the immobilization of folic acid on azido-functionalized magnetic nanoparticles.

Applications in Materials Science and Polymer Chemistry

In materials science, this compound and similar bifunctional linkers are instrumental in creating novel materials with tailored properties. They facilitate the synthesis of complex polymer architectures and the functionalization of surfaces and nanomaterials.

The introduction of azide groups into a polymer backbone or as pendant side chains allows for extensive post-polymerization modification via click chemistry. ugent.benih.gov This approach enables the synthesis of functionalized polymers that would be difficult to achieve through direct polymerization of functional monomers. researchgate.net

For instance, polyurethanes have been synthesized with pendant azide groups located on the soft segments. rsc.org These azido-functionalized polymers (PU-GAP) were created by first preparing a polymer diol with pendant azide groups (GAP) and then incorporating it into the polyurethane structure. rsc.org The azide groups on the resulting polymer film are then readily available to react with alkyne-modified molecules, such as propargyl-terminated methoxy (B1213986) PEG (mPEG-alkyne), to alter the polymer's surface properties for applications like creating antifouling coatings. rsc.org This modular approach allows for the creation of a wide variety of materials from a single parent polymer. google.com

Modifying the surfaces of materials and nanomaterials is crucial to control their interaction with the surrounding environment, enhance stability, and impart specific functionalities. numberanalytics.comnih.govnih.gov The dual reactivity of this compound makes it an excellent tool for surface engineering. The iodide can be used to graft the molecule onto a substrate through nucleophilic substitution or other iodine-specific chemistry, presenting the azide group outwards for subsequent reactions.

This strategy is widely used for functionalizing nanoparticles. mdpi.com For example, iron oxide nanoparticles can be functionalized with molecules that introduce an azide group to the surface. nih.gov These "clickable" nanoparticles can then be conjugated with a host of alkyne-containing molecules, including fluorescent dyes, targeting ligands, or polymers, for applications in biomedical imaging and drug delivery. nih.govmdpi.com The covalent nature of the linkage provided by the click reaction ensures the stability of the functionalized surface. nih.gov

Medicinal and Bioorganic Chemistry Applications Beyond Bioactivity

Beyond its direct biological activity, which is often negligible, this compound serves as a critical synthetic tool in medicinal and bioorganic chemistry. mdpi.com Its primary role is that of a linker or building block to construct more complex, bioactive molecules, where the linker itself is not the pharmacophore but is essential for the final molecule's architecture and function.

The compound and its analogs are used to synthesize hybrid molecules and targeted drug delivery systems. For example, the closely related 1-azido-5-bromopentane (B8233741) has been employed as a linker to synthesize conjugates of the anticancer drug 5-fluorouracil (B62378) and coumarin (B35378) derivatives. vulcanchem.com This approach creates new chemical entities with potentially enhanced efficacy or improved drug delivery characteristics. vulcanchem.com The choice of halogen is significant; the more labile carbon-iodine bond in this compound makes it particularly suitable for applications like radiolabeling, where facile cleavage or substitution is desired. vulcanchem.com

In another example, this compound was a key reagent in the synthesis of novel selenoureido iminosugars designed as enzyme inhibitors. nih.gov The linker was used to connect the iminosugar head group to a tailored side chain, allowing for systematic exploration of the structure-activity relationship of the final compounds. nih.gov Similarly, heterobifunctional azido-linkers are used as building blocks in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to hijack the cell's protein degradation machinery to eliminate specific disease-causing proteins. sigmaaldrich.com In these advanced applications, the azido-alkane-iodide structure provides the necessary chemical handles to assemble complex therapeutic agents.

Chemical Probe Development

This compound serves as a critical heterobifunctional linker in the development of sophisticated chemical probes. Its structure allows for the covalent attachment to a molecule of interest via the iodo-group, while the azide moiety remains available for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.comlumiprobe.comorganic-chemistry.org This powerful and highly specific conjugation method is widely used to attach reporter molecules like fluorophores or biotin. sigmaaldrich.comnih.gov

A notable application is in the development of probes for G protein-coupled receptors (GPCRs). For instance, researchers have utilized derivatives of this compound in the structure-based design of selective inverse agonists for the cannabinoid receptor type 2 (CB2R). nih.gov In this work, an azide-containing linker was incorporated to facilitate the stable conjugation of fluorophores, transforming a ligand into a high-affinity fluorescent probe. nih.govacs.org This strategy allows for the creation of a variety of probes with different fluorophores and linker lengths to study receptor binding and function. nih.govacs.org The resulting probes, such as those bearing Alexa488 or tetramethylrhodamine, retained high affinity and selectivity for CB2R, enabling detailed investigation of the receptor's pharmacology and visualization in cells. nih.govacs.org

The development of such probes is crucial for target validation and understanding complex biological systems. nih.gov The azide group provides a bio-orthogonal handle that does not interfere with the biological activity of the parent molecule, reacting selectively with an alkyne partner under mild, physiological conditions. nih.govnih.gov

Table 1: Examples of CB2R Fluorescent Probes Developed Using an Azide-Linker Strategy Data sourced from studies on CB2R inverse agonists. nih.govacs.org

| Probe | Fluorophore | Affinity (Kd in nM) | Selectivity over CB1R (fold) |

| (R)-6 | Tetramethylrhodamine (TAMRA) | 2.78 | 42 |

| (R)-7 | Alexa488 | 24.9 | >42 |

| (R)-9 | Alexa647 | Not specified | 272 |

Precursors for Advanced Synthetic Targets

The distinct reactivity of the iodo and azido groups makes this compound an excellent precursor for the synthesis of complex, multifunctional molecules. The iodide is a good leaving group, readily participating in nucleophilic substitution reactions, while the azide group is reserved for later-stage modifications, typically via cycloaddition or reduction. nih.govnih.gov

One example is the synthesis of novel selenoureido iminosugars designed as potential therapeutic agents. In this multi-step synthesis, the initial step involves the introduction of the pentyl linker to an iminosugar scaffold via nucleophilic displacement of the iodine in this compound. nih.gov The azide moiety is unaffected during this step and is carried through the synthesis. In the final stages, the azide is reduced to a primary amine, which is then reacted with aromatic isoselenocyanates to yield the target selenoureido iminosugars. nih.gov This synthetic strategy highlights the utility of this compound as a building block for introducing a flexible linker that can be functionalized at a later, more convenient stage.

This approach of using this compound as a precursor is valuable in combinatorial chemistry and the synthesis of compound libraries, where a common intermediate can be diversified in the final steps to create a range of related molecules for screening and optimization. sigmaaldrich.com

Table 2: Synthetic Utility of this compound as a Precursor

| Reaction Step | Functional Group Utilized | Reaction Type | Purpose |

| Initial Conjugation | Iodo | Nucleophilic Substitution | Introduction of the pentyl linker to a core scaffold. nih.gov |

| Final Modification | Azido | Reduction to Amine | Unmasking a reactive group for final derivatization. nih.gov |

Radiochemistry and Imaging Probe Development

In the field of radiochemistry, this compound and its analogs are valuable for developing radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET). The high reactivity of the carbon-iodine bond makes it a suitable position for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) or for nucleophilic substitution with other radiohalogens like fluorine-18 (B77423) ([¹⁸F]). nih.govvulcanchem.com

The development of ¹⁸F-labeled azides is a significant area of research for PET radiochemistry, as the azide group provides a versatile handle for "click" bioconjugation to target molecules such as peptides, nucleic acids, or small-molecule inhibitors. nih.gov While direct radiofluorination of azido-arenes has been a challenge, the principles underscore the value of bifunctional linkers. nih.gov Similarly, technetium-99m (⁹⁹ᵐTc), a common gamma-emitting nuclide for SPECT imaging, has been incorporated into azido-functionalized biomolecules (like glucopyranoside) via a click chemistry approach to create tumor-seeking agents. nih.gov

Although direct radiolabeling of this compound itself is less commonly documented in favor of more complex structures, its properties are highly relevant. The iodo- group offers higher reactivity compared to its bromo- or chloro-analogs, making it ideal for efficient radiolabeling reactions where high yields and specific activity are critical due to the short half-lives of many radionuclides. vulcanchem.com An azide-functionalized linker, once radiolabeled, can be efficiently conjugated to a tumor-targeting molecule, creating a probe for visualizing disease processes like tumor metabolism or hypoxia. nih.govnih.govnih.gov

Theoretical and Computational Studies on 1 Azido 5 Iodopentane

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure of 1-azido-5-iodopentane. These investigations focus on how electrons are distributed within the molecule, which in turn governs its geometry, stability, and reactivity.

Studies on simple organic azides like hydrazoic acid (HN₃) and methyl azide (B81097) (CH₃N₃) serve as a foundational comparison for understanding the azide moiety in the larger pentyl iodide framework. mdpi.com In these smaller molecules, the R-N-N-N fragment often adopts a trans configuration. mdpi.com For this compound, computational models would explore the geometry, atomic charge distributions, and molecular electrostatic potential. Hirshfeld charge analysis, for instance, can reveal how the electron-withdrawing character of the iodine atom and the electron-donating nature of the pentyl chain influence the charge distribution across the azide group. mdpi.com

The electronic structure dictates the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. For this compound, the HOMO is typically localized on the azide group, making it a good nucleophile and a 1,3-dipole. The LUMO is often associated with the C-I bond, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. mdpi.com

Table 1: Calculated Electronic Properties of this compound and Related Azides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Azide Group Charge (Hirshfeld) |

| Hydrazoic Acid (HN₃) | -11.5 | 1.2 | 12.7 | -0.15 |

| Methyl Azide (CH₃N₃) | -10.8 | 1.5 | 12.3 | -0.12 |

| This compound | -10.2 | 0.8 | 11.0 | -0.10 |

Note: Values are representative and derived from typical DFT calculations for illustrative purposes.

Reaction Mechanism Prediction and Energetics via DFT Calculations

Density Functional Theory (DFT) calculations are a cornerstone for predicting reaction mechanisms and their associated energy changes. sumitomo-chem.co.jpresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This is crucial for understanding the feasibility and selectivity of reactions involving this compound.

A primary reaction pathway for the azide functional group is the [3+2] dipolar cycloaddition, where it reacts with an unsaturated system (an alkyne or alkene) to form a triazole or triazoline ring. mdpi.com DFT calculations can be used to investigate the mechanism of such reactions, determining whether they proceed via a concerted or a stepwise pathway. mdpi.com For example, modeling the reaction of this compound with propyne (B1212725) would allow for the calculation of activation energies for the formation of both possible regioisomers (1,4- and 1,5-substituted triazoles), thereby predicting the reaction's regioselectivity. mdpi.com

Similarly, DFT can elucidate reactions at the iodo-end of the molecule, such as nucleophilic substitution or the formation of hypervalent iodine compounds. researchgate.net Calculations can model the energy profile of the substitution reaction, helping to determine the reaction kinetics. sumitomo-chem.co.jp The use of different functionals and basis sets is critical, and results are often benchmarked against experimental data where available to ensure accuracy. sumitomo-chem.co.jp

Table 2: DFT-Calculated Activation Energies (ΔG‡) for a Hypothetical [3+2] Cycloaddition of this compound with Propyne

| Reaction Pathway | Transition State (TS) | ΔG‡ (kcal/mol) | Predicted Product |

| Formation of 1,4-isomer | TS1 | 18.9 | 1-(5-iodopentyl)-4-methyl-1H-1,2,3-triazole |

| Formation of 1,5-isomer | TS2 | 18.6 | 1-(5-iodopentyl)-5-methyl-1H-1,2,3-triazole |

Note: These energies are hypothetical, based on values for similar uncatalyzed cycloadditions, illustrating the predictive power of DFT. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum mechanics is ideal for studying electronic structure and reactions, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov This approach is particularly valuable for understanding the conformational flexibility of the pentyl chain in this compound and how it is influenced by different solvent environments. mdpi.com

MD simulations treat atoms as spheres and bonds as springs, using a molecular mechanics force field to calculate the forces between them. nih.gov By simulating the molecule over nanoseconds, researchers can observe its dynamic behavior. For this compound, a key area of investigation is the distribution of dihedral angles along the C-C-C-C backbone. This analysis reveals the preference for trans (anti-periplanar) versus gauche conformations.

The choice of solvent significantly impacts these conformational preferences. researchgate.netnih.gov In polar solvents like water or methanol, the molecule may adopt more compact, folded (gauche-rich) conformations due to hydrophobic effects and the potential for hydrogen bonding with the azide group. researchgate.net In nonpolar solvents like n-heptane, the chain is likely to be more extended, favoring the lower-energy trans conformation. nih.gov These simulations provide insights into properties like the molecule's average end-to-end distance and radius of gyration in different media. nih.gov

Table 3: Predicted Conformational Preferences of the Pentyl Chain in this compound in Various Solvents via MD Simulations

| Solvent | Dielectric Constant | Expected Dominant Conformation | Rationale |

| Water | 78.4 | gauche | Hydrophobic collapse of the alkyl chain; potential H-bonding with azide. researchgate.net |

| Methanol | 32.7 | Mixed gauche/trans | Polar interactions favor some folding. nih.gov |

| Chloroform | 4.8 | trans | Weaker solvent-solute interactions. nih.gov |

| n-Heptane | 1.9 | trans | Maximizes chain extension in a nonpolar environment. researchgate.net |

Ligand Design and Catalyst Optimization through Computational Modeling

Computational modeling is an indispensable tool for designing and optimizing catalysts for reactions involving this compound. nih.gov This is particularly relevant for metal-catalyzed reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction.

Computational approaches can screen potential ligands for the metal catalyst (e.g., copper or ruthenium) to enhance reaction rates, yield, and selectivity. researchgate.net DFT calculations can model the entire catalytic cycle, identifying the rate-determining step and clarifying how the electronic and steric properties of different ligands affect the energy of transition states and intermediates. ethz.ch For instance, by calculating the energy profile for the CuAAC reaction with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, computational chemists can predict which ligand will lead to the most efficient catalytic system. acs.org

Furthermore, computational modeling aids in understanding metal-ligand cooperativity, where the ligand is not just a spectator but actively participates in the reaction mechanism. researchgate.net This knowledge allows for the rational design of new, more effective catalysts. Data-driven approaches and machine learning are also emerging as powerful tools to predict catalyst performance based on a set of calculated molecular descriptors, accelerating the discovery of optimal catalysts. nih.govnih.gov

Table 4: Computational Approaches for Catalyst Design in Reactions of this compound

| Computational Method | Application in Catalyst Design | Example |

| DFT Calculations | Elucidate catalytic cycle, determine rate-limiting steps, and evaluate transition state energies with different ligands. ethz.ch | Modeling the oxidative addition step in a copper-catalyzed cycloaddition. |

| Molecular Dynamics (MD) | Simulate catalyst-substrate binding and assess the role of conformational dynamics and solvent effects on the catalytic process. mdpi.com | Observing the approach and binding of the azide group to a ligated copper center. |

| QSAR/Machine Learning | Develop predictive models that correlate ligand properties (descriptors) with catalytic activity or selectivity. nih.gov | Predicting the enantioselectivity of a reaction based on steric and electronic parameters of a chiral ligand. |

| Virtual Screening | Computationally screen large libraries of potential ligands to identify promising candidates for experimental testing. nih.gov | Docking a library of phosphine ligands into the active site of a modeled catalyst to predict binding affinity. |

Advanced Characterization Techniques for 1 Azido 5 Iodopentane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework. uobasrah.edu.iq For derivatives of 1-Azido-5-iodopentane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure.

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. In a typical this compound derivative, the proton signals are distinguished by their chemical shift (δ), integration, and multiplicity (splitting pattern). The protons on carbons directly attached to the electronegative iodine and azido (B1232118) groups are the most deshielded, appearing further downfield.

α-protons (to Iodine): The methylene protons adjacent to the iodine atom (-CH₂-I) are expected to resonate at approximately δ 3.20 ppm as a triplet.

ε-protons (to Azide): The methylene protons adjacent to the azido group (-CH₂-N₃) typically appear at a similar downfield region, around δ 3.30 ppm, also as a triplet.

β, γ, δ-protons: The internal methylene groups of the pentane (B18724) chain are more shielded and resonate at higher fields (upfield), generally between δ 1.40 and 1.95 ppm, appearing as complex multiplets due to overlapping signals and coupling to multiple neighbors.

The characteristic splitting patterns (e.g., triplets for the terminal CH₂ groups) arise from spin-spin coupling with adjacent protons and are critical for confirming the connectivity of the alkyl chain.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values based on substituent effects on similar alkyl chains.

| Protons | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-1 | -CH₂-I | ~3.20 | Triplet (t) |

| H-5 | -CH₂-N₃ | ~3.30 | Triplet (t) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. Similar to ¹H NMR, carbons bonded to electronegative groups are deshielded and appear downfield.

C-1 (Iodo-substituted): The carbon atom directly bonded to iodine (C-I) is significantly affected by the heavy atom effect and its electronegativity, typically resonating at a very upfield position for an alkyl halide, around δ 6.5 ppm.

C-5 (Azido-substituted): The carbon atom attached to the azido group (C-N₃) is deshielded and appears downfield, expected around δ 51.0 ppm.

Internal Carbons (C-2, C-3, C-4): The remaining carbons of the pentane backbone resonate in the typical aliphatic region, with expected shifts around δ 33.5, 30.0, and 28.5 ppm, respectively.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values based on substituent effects on similar alkyl chains.

| Carbon Atom | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | -CH₂-I | ~6.5 |

| C-5 | -CH₂-N₃ | ~51.0 |

| C-2 | -CH₂-CH₂I | ~33.5 |

| C-3 | Central CH₂ | ~30.0 |

For more complex derivatives or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. libretexts.org For a this compound derivative, a COSY spectrum would show cross-peaks connecting the signals of H-1 with H-2, H-2 with H-3, H-3 with H-4, and H-4 with H-5, confirming the integrity of the five-carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum would definitively assign each carbon signal in the ¹³C NMR spectrum to its corresponding proton signal(s) in the ¹H NMR spectrum, for instance, linking the proton signal at ~3.20 ppm to the carbon signal at ~6.5 ppm.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile molecules, including many derivatives of this compound. wikipedia.orgnih.gov ESI-MS typically generates a protonated molecular ion, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. libretexts.org A key advantage of ESI is that it imparts minimal excess energy to the analyte, meaning the molecular ion is often observed with little to no fragmentation. nih.gov This allows for the straightforward determination of the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm) of the theoretical mass. researchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS can distinguish its molecular formula (C₅H₁₀IN₃) from other potential formulas that might have the same nominal (integer) mass. This capability is critical for confirming the identity of a newly synthesized compound.

Table 3: HRMS Data for this compound

| Molecular Formula | Compound | Theoretical Exact Mass [M] |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For derivatives of this compound, IR spectroscopy is instrumental in verifying the presence of the key azide (B81097) (–N₃) and iodo (C–I) functionalities, as well as the hydrocarbon backbone.

The most prominent and diagnostic feature in the IR spectrum of an organic azide is the strong absorption band resulting from the asymmetric stretching vibration (νₐₛ) of the N=N=N bond. chemicalpapers.com This vibration typically appears in a relatively clean region of the spectrum, making it an excellent indicator for the successful incorporation of the azide group. For alkyl azides, this peak is characteristically found in the range of 2100–2170 cm⁻¹. chemicalpapers.com The intensity and exact position of this band can be subtly influenced by the electronic environment of the azide group. chemicalpapers.com

The carbon-iodine (C–I) bond stretch is more challenging to identify as it absorbs in the low-frequency fingerprint region of the IR spectrum, generally below 600 cm⁻¹. This region often contains numerous other absorption bands, which can complicate direct assignment. Other characteristic vibrations for the alkyl chain, such as C–H stretching and bending modes, are also expected. The C–H stretching vibrations for saturated alkanes typically appear in the 2850–3000 cm⁻¹ region. libretexts.org Additionally, a C–H wagging vibration associated with the –CH₂X group (where X is a halogen) can often be observed between 1300-1150 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (–N₃) | Asymmetric stretch (νₐₛ) | 2100 - 2170 | Strong, Sharp |

| Azide (–N₃) | Symmetric stretch (νₛ) | ~1330 | Medium to Weak |

| Alkyl C–H | Stretch | 2850 - 3000 | Strong |

| Alkyl CH₂ | Scissoring (bend) | 1450 - 1470 | Medium |

| Alkyl Halide (–CH₂I) | C–H Wag | 1150 - 1300 | Medium |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The data from this analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. mdpi.com This would confirm the connectivity of the pentane chain and the precise locations of the azide and iodo substituents.

A key challenge in the crystallographic analysis of derivatives of this compound can be their inherent flexibility. Molecules with long alkyl chains often exhibit conformational disorder, which can make obtaining high-quality crystals suitable for diffraction difficult. nih.gov However, when successful, the structural data is invaluable. For instance, the analysis would reveal the specific torsion angles along the C–C backbone, showing whether the chain adopts a linear, extended conformation or a more folded one. Furthermore, the data would detail intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, that stabilize the crystal packing. nih.gov

Table 2: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₅H₁₀IN₃ |

| Formula Weight | 239.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.235 |

| b (Å) | 26.016 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 2022.2 |

| Z (molecules/unit cell) | 8 |

Note: The data in Table 2 are illustrative for a potential crystal structure and are based on values for similar organic molecules found in crystallographic databases. mdpi.com

Table of Compounds

| Compound Name |

|---|

Q & A

Q. What are the optimal synthetic routes for preparing 1-Azido-5-iodopentane with high purity, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution (e.g., NaN₃ with 1,5-diiodopentane) under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates.

- Temperature control : Maintain 40–60°C to balance reactivity and azide safety.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted diiodopentane.

Ensure reproducibility by documenting molar ratios, reaction times, and purification parameters. Validate purity via ¹H/¹³C NMR and FT-IR (azide stretch at ~2100 cm⁻¹). New compounds require full spectroscopic characterization and purity data (≥95% by GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to methylene groups adjacent to azide (δ ~3.3 ppm) and iodide (δ ~3.1 ppm).

- FT-IR : Confirm azide (2100 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.

- Mass Spectrometry : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

If spectral data conflicts with literature (e.g., unexpected splitting), re-examine solvent effects, impurities, or isomerization. Cross-validate with alternative techniques (e.g., Raman spectroscopy ) .

Q. What safety protocols are critical when handling this compound due to its azide functionality?

- Methodological Answer :

- Lab setup : Use blast shields, fume hoods, and anti-static equipment to mitigate explosion risks.

- Storage : Keep in amber vials at ≤4°C, away from light and heavy metals.

- Waste disposal : Quench azides with NaNO₂/HCl before disposal. Document all procedures in compliance with institutional safety guidelines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying catalytic conditions?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures.

- Catalytic screening : Test transition metals (e.g., Cu, Pd) for stabilizing/destabilizing effects.

- Kinetic studies : Use Arrhenius plots to model activation energy.

Compare results with computational predictions (e.g., DFT for bond dissociation energies). Report deviations and propose mechanistic insights .

Q. How should contradictions in reaction yields of this compound-derived products be analyzed across different solvent systems?

- Methodological Answer :

- Variable isolation : Systematically test solvents (polar vs. nonpolar), temperatures, and stirring rates.

- Statistical analysis : Apply ANOVA to identify significant yield variations.

- Mechanistic probes : Use deuterated solvents or radical traps to detect intermediates.

Reconcile contradictions by correlating solvent parameters (e.g., dielectric constant) with reaction outcomes. Publish negative results to inform future studies .

Q. What computational strategies can predict the reactivity of this compound in click chemistry or cross-coupling reactions?

- Methodological Answer :

- DFT calculations : Model transition states for azide-alkyne cycloadditions or C-I bond activation.

- Molecular dynamics : Simulate solvent effects on reaction pathways.

- Benchmarking : Validate predictions against experimental kinetics (e.g., rate constants from UV-Vis monitoring).

Highlight discrepancies between theoretical and empirical data, suggesting refinements to computational models .

Data Presentation and Reproducibility

Q. How should researchers present conflicting crystallographic data for this compound derivatives in publications?

- Methodological Answer :

- CIF files : Include raw crystallographic data as supplementary material.

- Error analysis : Discuss thermal parameters, disorder, or twinning affecting results.

- Cross-validation : Compare with powder XRD or NMR-derived structures.

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry ) for transparency .

Q. What strategies ensure reproducibility in kinetic studies involving this compound?

- Methodological Answer :

- Calibration : Standardize equipment (e.g., GC-MS, HPLC) with internal controls.

- Open data : Share raw kinetic traces and analysis scripts via repositories like Zenodo.

- Peer review : Invite independent labs to replicate critical experiments.

Address outliers by detailing environmental variables (e.g., humidity, oxygen levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.